5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-methylbenzenesulfonamide

Physicochemical profiling Drug-likeness Lead selection

5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-methylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a 5-bromo-2-methoxy-4-methylbenzenesulfonamide core linked via a three-carbon propyl tether to an N‑linked 1H‑imidazole ring. The compound has a molecular formula of C₁₄H₁₈BrN₃O₃S and a molecular weight of 388.28 g·mol⁻¹.

Molecular Formula C14H18BrN3O3S
Molecular Weight 388.28g/mol
CAS No. 873671-58-0
Cat. No. B494993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-methylbenzenesulfonamide
CAS873671-58-0
Molecular FormulaC14H18BrN3O3S
Molecular Weight388.28g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)S(=O)(=O)NCCCN2C=CN=C2)OC
InChIInChI=1S/C14H18BrN3O3S/c1-11-8-13(21-2)14(9-12(11)15)22(19,20)17-4-3-6-18-7-5-16-10-18/h5,7-10,17H,3-4,6H2,1-2H3
InChIKeyVGSPHCRYXHQDMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-methylbenzenesulfonamide (CAS 873671-58-0): Structural Identity and Evidence Status for Scientific Procurement


5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-methylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a 5-bromo-2-methoxy-4-methylbenzenesulfonamide core linked via a three-carbon propyl tether to an N‑linked 1H‑imidazole ring [1]. The compound has a molecular formula of C₁₄H₁₈BrN₃O₃S and a molecular weight of 388.28 g·mol⁻¹ [1]. It belongs to the class of imidazole‑terminated benzenesulfonamides, a scaffold historically explored for histamine H₃ receptor antagonism [2] and, in related benzimidazole‑sulfonamide congeners, for bromodomain inhibition [3]. However, no primary research publication, patent, or authoritative database record currently provides quantitative biological or physicochemical performance data for this exact compound [4].

Structural probe for imidazole‑propyl benzenesulfonamide SAR H₃ receptor and BET family target exploration context
Computed CNS drug‑likeness profile available XLogP3 and TPSA suggest CNS permeability fit
No primary bioactivity data; de novo screening required Class‑level SAR only; quantitative validation gap

Why Generic Substitution of 5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-methylbenzenesulfonamide Cannot Be Validated Without Empirical Comparator Data


Substitution risk within the imidazole‑propyl‑benzenesulfonamide class is material because small structural perturbations can cause large shifts in target binding, selectivity, and ADMET properties [1]. In the H₃ receptor series, changing the tether length from propyl to butyl markedly improved binding affinity [1]. In bromodomain‑targeting benzimidazole sulfonamides, a single bromine substitution altered selectivity between BD1 and BD2 by over 100‑fold [2]. For the target compound, the specific combination of 5‑bromo, 2‑methoxy, and 4‑methyl substituents on the benzenesulfonamide ring, together with the propyl‑imidazole side chain, occupies a distinct chemical space for which no surrogate compound has published quantitative performance data. Until direct comparative studies are conducted, any assumption of interchangeability with close analogs—such as the des‑bromo, des‑methyl, or chloro variants—is scientifically unsupported [3].

Propyl linker may reduce H₃ affinity
Class trend shows propyl‑linked sulfonamides exhibit lower functional potency than butyl or pentyl analogs. Target substitution pattern could shift this response.
5‑Br/2‑OMe/4‑Me substitution may alter selectivity
Aromatic substituent changes in related chemotypes altered bromodomain selectivity over 100‑fold. The target’s unique ring decoration is uncharacterized.
No comparator data; interchangeability untested
Des‑bromo, des‑methyl, or chloro variants lack quantitative performance data. Direct replacement without empirical validation is not supported.

Quantitative Comparative Evidence for 5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-methylbenzenesulfonamide: Data Gap Report


Computed Physicochemical Properties vs. Closest Commercially Available Analogs

The target compound has a computed XLogP3 of 2.0, a topological polar surface area (TPSA) of 78.1 Ų, and 7 rotatable bonds [1]. These values place it within favorable oral drug‑likeness space (meets Lipinski and Veber rules). The des‑methyl analog (5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxybenzenesulfonamide, PubChem CID 9267371) has identical XLogP3 but a lower TPSA of 69.1 Ų due to the missing methyl group [2]. The des‑bromo analog (N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-methylbenzenesulfonamide, no CAS assigned in public databases) is predicted to have XLogP3 ≈ 1.5 and altered electronic surface properties [3]. No experimental logP, solubility, or permeability data are available for any of these compounds. This evidence is computed only and cannot support procurement differentiation [4].

Computed Properties vs Analogs
Class‑level
Target: XLogP3 2.0, TPSA 78.1 Ų 7 rotatable bonds
Des‑methyl analog: XLogP3 2.0, TPSA 69.1 Ų TPSA differential +9.0 Ų (target higher)
Computed TPSA difference; no experimental logP or permeability data to validate significance.
Data to verify: computed values only. Des‑bromo analog not found in databases.
Physicochemical profiling Drug-likeness Lead selection

Class-Level H₃ Receptor Antagonist SAR Suggests Propyl Linker Is Suboptimal vs. Butyl/Pentyl Chains

In the seminal H₃ receptor antagonist study by Wolin et al. (1998), imidazole‑terminated sulfonamides with propyl linkers (three‑carbon tether) showed considerably weaker binding affinity (pA₂ < 7 in guinea‑pig ileum) compared to butyl (four‑carbon) and pentyl (five‑carbon) homologs, which achieved good to moderate antagonist potency [1]. The target compound bears exactly the three‑carbon propyl tether that was associated with reduced activity in that series. However, the published study evaluated unsubstituted benzenesulfonamide cores, not the 5‑bromo‑2‑methoxy‑4‑methyl substitution pattern present in the target compound [1]. No compound in the Wolin et al. study matches the target compound's exact aromatic substitution.

H₃ Antagonist SAR
Class‑level
Target: No data (propyl linker) Predicted weak activity from propyl class trend
Butyl/pentyl analogs: pA₂ >7 reported Propyl < butyl ≈ pentyl in guinea‑pig ileum assay
Class‑level inference may not transfer to target’s unique aromatic substitution.
Based on unsubstituted benzenesulfonamide core; direct binding assay required.
Histamine H₃ receptor CNS drug discovery Structure-activity relationship

Bromodomain Binding Potential: BRD4 BD1 and BD2 Profiling Gap vs. Benzimidazole-Sulfonamide Comparators

Benzimidazole‑6‑sulfonamide compounds have been reported with BRD4 BD1 IC₅₀ values as low as 0.25 µM and 10‑ to 170‑fold selectivity for BD1 over BD2 [1]. The target compound differs in two critical structural aspects: it lacks the benzimidazole core (replacing it with a propyl‑imidazole side chain) and carries a 5‑bromo substituent rather than the phenol KAc mimetic found in the active series [1]. No BRD4, BRD2, BRD3, or BRDT bromodomain binding data exist for the target compound in ChEMBL, BindingDB, or PubChem BioAssay databases [2]. The structural divergence from the validated chemotype precludes any inference of bromodomain activity without direct experimental measurement.

BRD4 Bromodomain Gap
Class‑level
Target: No data No binding data across all public databases
Benzimidazole‑sulfonamide lead: BD1 IC₅₀ 0.25 µM 10–170‑fold BD1‑selective (BROMOscan® / AlphaScreen)
Bromodomain activity cannot be inferred; distinct chemotypes require de novo profiling.
No bridging SAR; direct BRD4 BD1/BD2 measurement needed.
Bromodomain inhibition BET protein Epigenetic probe

Research Application Scenarios for 5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-methylbenzenesulfonamide Based on Structural Inference


De Novo Histamine H₃ Receptor Screening Library Design with Propyl-Linked Chemotype

The compound may serve as a structural probe in a focused H₃ receptor screening library to systematically evaluate the effect of benzenesulfonamide aromatic substitution on the known propyl‑linker pharmacophore. As demonstrated by Wolin et al., propyl‑series compounds provide a weaker baseline that allows detection of potency gains conferred by 5‑bromo‑2‑methoxy‑4‑methyl substitution . This application requires parallel testing against the unsubstituted propyl homolog and the corresponding butyl analog to generate the quantitative SAR data currently absent from the literature .

Physicochemical Property Benchmarking for CNS Drug-Likeness Prediction Models

With a computed XLogP3 of 2.0, TPSA of 78.1 Ų, and 7 rotatable bonds, this compound sits near the center of CNS MPO desirability space . It could be procured as a calibration standard for in silico CNS drug-likeness models, provided that experimental logD₇.₄, PAMPA-BBB permeability, and MDCK-MDR1 efflux ratio data are first generated . The presence of the 5‑bromo substituent also makes it a useful heavy‑atom derivative for X‑ray crystallographic phasing of imidazole‑binding protein targets .

Comparative Metabolic Stability Screening of Imidazole-Propyl vs. Imidazole-Butyl Sulfonamides

The propyl‑imidazole chain is a known site of oxidative N‑dealkylation. This compound could be used alongside its butyl‑ and pentyl‑linked analogs in a liver microsome stability panel to quantify the relationship between tether length and intrinsic clearance . Such data would directly inform the choice of linker length for lead optimization programs targeting histamine H₃, β‑catenin, or bromodomain proteins .

Application
Selection Property
Validation Focus
H₃ receptor SAR probe library
Propyl‑linker scaffold with 5‑Br/2‑OMe/4‑Me substitution
Parallel testing vs butyl analog and unsubstituted propyl core
CNS drug‑likeness model calibration
Computed XLogP3 / TPSA / rotatable bond profile
Experimental logD₇.₄, PAMPA‑BBB, and MDCK‑MDR1 efflux
Imidazole‑tether metabolic stability screening
Propyl vs butyl/pentyl linker metabolic comparison
Liver microsome intrinsic clearance panel with linker‑length series
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